molecular formula C12H14N2O2 B2529681 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid CAS No. 95242-09-4

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B2529681
CAS No.: 95242-09-4
M. Wt: 218.256
InChI Key: YJOYXRINXOHSNM-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid typically involves the reaction of o-phenylenediamine with appropriate carboxylic acid derivatives under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C12H15N2O2
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 95242-09-4

These properties contribute to its reactivity and interactions with biological systems.

Anticancer Potential
Research indicates that derivatives of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid exhibit significant anticancer activity. A study evaluated various benzodiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that these compounds could inhibit the proliferation of cancer cells effectively, suggesting potential for development as anticancer agents .

Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown antimicrobial effects against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. These studies highlight the importance of benzodiazole derivatives in combating bacterial infections, which is crucial given the rise of antibiotic resistance .

Molecular Interactions

DNA Binding Studies
The interaction of this compound with DNA has been investigated through molecular docking studies. These studies suggest that the compound can intercalate within DNA strands, potentially disrupting replication processes in cancer cells. This mechanism is similar to that observed in established chemotherapeutic agents .

Protein Binding
Research has also focused on how this compound interacts with proteins such as bovine serum albumin (BSA). Understanding these interactions is vital for predicting pharmacokinetics and bioavailability in therapeutic applications .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Benzodiazole Ring : Utilizing appropriate starting materials to create the benzodiazole moiety.
  • Alkylation Reactions : Introducing the dimethylpropanoic acid group through alkylation techniques.

These synthetic routes are essential for producing the compound in sufficient purity and yield for research purposes .

Case Studies

Study Focus Findings
Göktürk et al. (2020)Anticancer ActivityDemonstrated significant cytotoxic effects against multiple cancer cell lines using MTT assays .
Azzam et al. (2024)Antimicrobial EffectsShowed effectiveness against E. coli and P. aeruginosa, indicating potential use as an antimicrobial agent .
Molecular Docking StudiesDNA InteractionConfirmed intercalation capability within DNA structures, suggesting a mechanism for anticancer activity .

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of the dimethylpropanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Biological Activity

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of benzodiazole derivatives with appropriate carboxylic acids under controlled conditions. Specific methods include:

  • Condensation Reactions : Utilizing coupling agents to facilitate the formation of the benzodiazole ring.
  • Functional Group Modifications : Employing standard organic synthesis techniques to introduce the dimethylpropanoic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzodiazole moiety demonstrate activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
3-(1H-1,3-benzodiazol-2-yl)-...E. coli32 µg/mL
3-(1H-1,3-benzodiazol-2-yl)-...S. aureus16 µg/mL
3-(1H-1,3-benzodiazol-2-yl)-...C. albicans64 µg/mL

*Data derived from multiple studies on benzodiazole derivatives .

Anti-inflammatory Properties

In vitro studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of benzodiazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

*Data sourced from pharmacological screenings of related compounds .

Case Studies

Several case studies have been conducted to evaluate the biological effects of benzodiazole derivatives:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of benzodiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the benzodiazole ring in modulating biological activity.
  • Anti-inflammatory Mechanisms : Research published in Phytotherapy Research demonstrated that a similar compound reduced inflammation markers in animal models of arthritis, suggesting its potential application in treating inflammatory diseases.
  • Anticancer Potential : An investigation into the cytotoxic effects of benzodiazole derivatives on cancer cell lines revealed that modifications to the benzodiazole structure could enhance anticancer activity. The study indicated that these compounds could induce apoptosis in cancer cells through various mechanisms.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOYXRINXOHSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NC2=CC=CC=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of o-phenylenediamine (5.4 g, 0.05 mole) and 2,2-dimethylsuccinic acid (7.5 g, 0.05 mole) in 50 mL of 4.8 N HCl was refluxed without condenser until the total volume was reduced to about 20 mL. Evaporation at 100° and 40 torr afforded a green paste which was taken up in 100 mL H2O and made alkaline (pH 9) with 20% NaOH. The mixture was filtered removing tarry matter and the clear yellow filtrate was concentrated, cooled and the pH adjusted to about 6 by addition of acetic acid. A light yellow solid precipitated and was isolated by filtration and dried in air to give 9 g of α,α-dimethyl-1H-2-benzimidazolepropanoic acid, m.p. 223°-226° (dec). Recrystallization from acetonitrile-methyl ethyl ketone-methanol (30-30-40) afforded 6.7 g (61%) of colorless needles, m.p. 266°-267° (dec).
Quantity
5.4 g
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reactant
Reaction Step One
Quantity
7.5 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
100 mL
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solvent
Reaction Step Three

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